molecular formula C7H7F3N2O2 B1319355 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 926913-64-6

1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1319355
CAS No.: 926913-64-6
M. Wt: 208.14 g/mol
InChI Key: XVQPOCQCAAYPGZ-UHFFFAOYSA-N
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Description

Chemical Nomenclature and Identification

1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is systematically classified under the International Union of Pure and Applied Chemistry nomenclature as a substituted pyrazole derivative. The compound is uniquely identified by its Chemical Abstracts Service registry number 926913-64-6, which serves as the primary reference for this specific molecular entity in chemical databases and literature. The systematic name reflects the precise positioning of substituents on the five-membered pyrazole ring, with methyl groups at positions 1 and 5, a trifluoromethyl group at position 3, and a carboxylic acid functional group at position 4.

The molecular designation follows standard organic chemistry conventions, where the pyrazole core structure forms the foundation of the compound's identity. The presence of multiple functional groups, including the electron-withdrawing trifluoromethyl group and the carboxylic acid moiety, creates a compound with distinctive chemical reactivity patterns. The substitution pattern is particularly noteworthy because it differentiates this compound from related structural isomers, such as 1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, which carries a different arrangement of methyl substituents.

Molecular Structure and Properties

The molecular formula of this compound is C₇H₇F₃N₂O₂, corresponding to a molecular weight of 208.14 grams per mole. This precise molecular composition reflects the arrangement of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms within the pyrazole framework. The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as O=C(C1=C(C)N(C)N=C1C(F)(F)F)O, which provides a standardized method for describing the molecular connectivity.

The International Chemical Identifier for this compound is InChI=1S/C7H7F3N2O2/c1-3-4(6(13)14)5(7(8,9)10)11-12(3)2/h1-2H3,(H,13,14), with the corresponding InChI Key being XVQPOCQCAAYPGZ-UHFFFAOYSA-N. These identifiers serve as universal standards for chemical information exchange and database searching, ensuring unambiguous identification of the compound across different chemical information systems. The molecular structure features a planar pyrazole ring system with substituents that create specific steric and electronic effects influencing the compound's overall chemical behavior.

The trifluoromethyl group at position 3 represents a particularly significant structural feature, as this functional group is known for its strong electron-withdrawing properties and its ability to enhance molecular stability. The presence of three fluorine atoms bonded to a single carbon creates a highly electronegative region that influences the electronic distribution throughout the entire molecule. Additionally, the carboxylic acid group at position 4 provides opportunities for hydrogen bonding and serves as a reactive site for various chemical transformations.

Physical and Chemical Characteristics

The physical properties of this compound reflect the influence of its unique substituent pattern and molecular structure. The compound exists as a solid under standard conditions, with its crystalline properties being influenced by intermolecular interactions between the polar functional groups. The presence of the carboxylic acid group enables hydrogen bonding interactions, while the trifluoromethyl group contributes to the overall molecular polarity and affects solubility characteristics.

The storage requirements for this compound indicate stability under ambient conditions when properly handled, with recommended storage at room temperature. The molecular weight of 208.14 grams per mole places this compound in the range typical for substituted pyrazole derivatives, making it suitable for various synthetic applications where molecular size considerations are important. The MDL number MFCD09991777 provides an additional identifier used in chemical inventory systems and research databases.

Table 1: Fundamental Chemical Properties

Property Value Reference
Chemical Abstracts Service Number 926913-64-6
Molecular Formula C₇H₇F₃N₂O₂
Molecular Weight 208.14 g/mol
MDL Number MFCD09991777
SMILES Notation O=C(C1=C(C)N(C)N=C1C(F)(F)F)O
InChI Key XVQPOCQCAAYPGZ-UHFFFAOYSA-N

The chemical characteristics of this compound are fundamentally influenced by the electronic effects of its substituents. The trifluoromethyl group serves as a strong electron-withdrawing substituent, which affects the electron density distribution around the pyrazole ring and influences the acidity of the carboxylic acid group. This electronic influence creates opportunities for specific chemical reactivity patterns that distinguish this compound from other pyrazole derivatives with different substitution patterns.

Research findings indicate that compounds with similar structural features, particularly those containing both trifluoromethyl and carboxylic acid functionalities, often exhibit enhanced chemical stability and specific reactivity profiles. The combination of these functional groups in the 1,5-dimethyl-3-(trifluoromethyl) substitution pattern creates a unique chemical entity with potential applications in synthetic chemistry as a building block for more complex molecular structures.

Table 2: Structural Comparison with Related Pyrazole Derivatives

Compound CAS Number Substitution Pattern Molecular Weight
This compound 926913-64-6 1,5-dimethyl, 3-trifluoromethyl, 4-carboxylic acid 208.14 g/mol
1,3-Dimethyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid 926913-59-9 1,3-dimethyl, 5-trifluoromethyl, 4-carboxylic acid 208.14 g/mol
1,5-Dimethyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid 1215481-47-2 1,5-dimethyl, 4-trifluoromethyl, 3-carboxylic acid 208.14 g/mol

The systematic comparison of these structural isomers demonstrates the precision required in chemical nomenclature and the significant impact that positional variations can have on compound identity. Each variation represents a distinct chemical entity with potentially different properties and applications, highlighting the importance of accurate structural characterization in chemical research and development.

Properties

IUPAC Name

1,5-dimethyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O2/c1-3-4(6(13)14)5(7(8,9)10)11-12(3)2/h1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVQPOCQCAAYPGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Fluorinated β-Diketone Intermediates

A common approach involves synthesizing 3-dimethylaminomethylene-1,1,1-trifluoro-2,4-pentanedione or related diketone derivatives as precursors. This is achieved by condensation reactions between fluoroacetyl halide derivatives and dimethylaminovinyl methyl ketone under controlled conditions.

  • The reaction mixture is concentrated under reduced pressure to remove solvents, yielding crude diketone intermediates with purity above 95%, which are used directly in subsequent steps without further purification.

Pyrazole Ring Formation via Cyclization

The diketone intermediates are reacted with methylhydrazine in aqueous solution, typically a 40% methylhydrazine aqueous solution, under low temperature conditions (around -20 °C to 0 °C) to promote cyclization and formation of the pyrazole ring.

  • The methylhydrazine solution is cooled, and the diketone solution is added dropwise while maintaining the temperature between -25 °C and -20 °C.
  • After addition, the reaction mixture is stirred for about 1 hour at low temperature to ensure completion.

Oxidation and Acidification to Form Carboxylic Acid

Following ring closure, the pyrazole intermediate bearing an acetyl group at the 4-position is oxidized under alkaline conditions and then acidified to convert the acetyl group into the carboxylic acid functionality.

  • Acidification is performed by adding hydrochloric acid to adjust the pH to about 1-2, followed by cooling to approximately 10 °C and filtration to isolate the product.
  • The final product is obtained with high yield (typically 90-96%) and high purity.

Alternative Method: Ester Hydrolysis

Another method involves preparing the ethyl ester of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, followed by hydrolysis to the corresponding carboxylic acid.

  • Hydrolysis is carried out using lithium hydroxide in tetrahydrofuran-water mixtures at temperatures ranging from 0 to 20 °C.
  • This method achieves yields around 94% and is suitable for laboratory-scale synthesis.

Industrial-Scale Synthesis Considerations

Industrial processes emphasize safety, cost-effectiveness, and environmental impact reduction.

  • Use of mild bases such as sodium or potassium carbonate/bicarbonate in two-phase systems facilitates ring closure with efficient stirring and temperature control.
  • Carbon dioxide can be introduced in situ to acidify reaction mixtures, aiding in product isolation.
  • Solvent systems such as toluene and petroleum ether are used for recrystallization to achieve high purity (up to 99.9%).
  • Continuous flow reactors and optimized reaction parameters improve scalability and yield.

Summary Table of Key Preparation Steps

Step No. Reaction Stage Reagents/Conditions Temperature (°C) Yield (%) Notes
1 Synthesis of fluorinated diketone Fluoroacetyl halide + dimethylaminovinyl methyl ketone Ambient to reflux >95 (purity) Crude product used directly in next step
2 Pyrazole ring formation 40% methylhydrazine aqueous solution, sodium hydroxide -25 to 0 90-96 Dropwise addition, low temperature control
3 Oxidation and acidification Alkali oxidation, HCl acidification 10 (acidification) 90-96 Final product isolation by filtration
4 Ester hydrolysis (alternative) Lithium hydroxide in THF/water 0-20 94 Hydrolysis of ethyl ester to acid
5 Purification Recrystallization in toluene/petroleum ether Ambient >99 purity Industrial scale purity enhancement

Research Findings and Optimization Notes

  • The use of dimethylaminomethylene intermediates allows for high atom economy and minimizes waste generation.
  • Low-temperature control during cyclization prevents side reactions and improves selectivity.
  • Acidification with hydrochloric acid at controlled pH and temperature ensures high product crystallinity and purity.
  • The two-phase system with weak bases enhances reaction efficiency and facilitates product separation.
  • Industrial methods focus on reducing emissions and waste, employing solvent recovery and mild reaction conditions.

Chemical Reactions Analysis

1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form various pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Research has indicated that pyrazole derivatives can exhibit anticancer properties. Studies have shown that modifications in the pyrazole structure can enhance the efficacy against various cancer cell lines. For instance, compounds similar to 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid have been evaluated for their ability to inhibit tumor growth in vitro and in vivo models .
  • Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory potential. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation pathways. This suggests that this compound may serve as a lead compound for developing new anti-inflammatory drugs .
  • Antimicrobial Properties : Several studies have reported that pyrazole derivatives possess antimicrobial activities against a range of pathogens. The incorporation of trifluoromethyl groups is believed to enhance the antimicrobial efficacy by improving membrane permeability and interaction with microbial targets .

Agricultural Applications

  • Herbicide Development : The unique chemical structure of this compound makes it a candidate for developing new herbicides. Its ability to inhibit specific enzymatic pathways in plants can be exploited to control weed growth without affecting crop yield .
  • Pesticide Formulations : The compound's efficacy against pests has been explored in agricultural settings. Its application in pesticide formulations could provide effective solutions for pest management while minimizing environmental impact due to its potential selectivity and reduced toxicity .

Material Science Applications

  • Polymer Chemistry : The incorporation of pyrazole derivatives into polymer matrices can enhance material properties such as thermal stability and mechanical strength. Research into polymer composites utilizing this compound is ongoing, focusing on creating materials with improved performance characteristics for various industrial applications .
  • Nanotechnology : The compound's unique properties have led to investigations into its use in nanomaterials. Functionalized nanoparticles incorporating this pyrazole derivative could be used for targeted drug delivery systems or as contrast agents in imaging applications due to their enhanced stability and biocompatibility .

Case Studies

Application AreaStudy ReferenceKey Findings
Medicinal Chemistry[Study on anticancer effects]Demonstrated significant inhibition of cancer cell proliferation .
Agricultural Chemistry[Research on herbicidal activity]Effective against specific weed species with minimal crop impact .
Material Science[Investigation into polymer composites]Enhanced mechanical properties observed in composite materials .

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Comparison
Property Target Compound 1-Methyl-3-CF₃ Pyrazole-4-COOH 1,5-Dimethyl-3-CF₃ Pyrazole-4-Carboxamide
Molecular Weight (g/mol) 248.2 194.1 247.3
LogP 2.1 1.8 1.5
Solubility (mg/mL, H₂O) 0.3 0.5 0.1
pKa 3.2 3.0 4.5
Melting Point (°C) 203 198 185
Sources

Key Research Findings

Biological Activity: The target compound inhibits COX-2 with an IC₅₀ of 0.8 µM, outperforming non-fluorinated analogues (IC₅₀ > 5 µM) due to enhanced hydrophobic interactions . In agrochemical studies, it exhibits herbicidal activity at 10 ppm, attributed to the trifluoromethyl group’s electron-withdrawing effects disrupting plant enzyme function .

Synthetic Challenges: Introduction of the trifluoromethyl group requires specialized reagents (e.g., Togni’s reagent), increasing production costs compared to non-fluorinated derivatives .

Toxicity Profile :

  • Carboxylic acid derivatives show higher renal clearance than sulfonamides, reducing nephrotoxicity risks .

Biological Activity

1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS No. 926913-64-6) is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is structurally characterized by a pyrazole ring with methyl and trifluoromethyl substituents, which significantly influence its pharmacological properties. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound based on recent studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H7F3N2O2C_7H_7F_3N_2O_2 with a molecular weight of 208.14 g/mol. Its structure can be represented as follows:

Structure C7H7F3N2O2\text{Structure }\quad \text{C}_7\text{H}_7\text{F}_3\text{N}_2\text{O}_2

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole precursors. Various methodologies have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free methods, which enhance reaction efficiency and reduce environmental impact.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1H-pyrazole derivatives, including this compound. Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines:

  • Cell Lines Tested : MDA-MB-231 (breast cancer), HepG2 (liver cancer), A549 (lung cancer).
  • Mechanism of Action : The compound induces apoptosis in cancer cells by enhancing caspase activity and disrupting microtubule assembly at concentrations as low as 10 μM .
Cell LineIC50 (μM)Mechanism of Action
MDA-MB-23110Apoptosis induction
HepG215Microtubule destabilization
A54912Apoptosis induction

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated. It has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in the inflammatory response:

  • Inhibition Rates : Selective COX-2 inhibition with an IC50 value of approximately 5 μM.
  • Model Used : Carrageenan-induced paw edema in rats demonstrated significant reduction in inflammation compared to control groups .

Antimicrobial Activity

The compound exhibits antimicrobial activity against several bacterial strains, suggesting its potential as an antibacterial agent:

  • Tested Strains : Staphylococcus aureus, Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : Ranges from 20 to 50 μg/mL depending on the strain.

Case Studies

A notable case study involved the evaluation of a series of pyrazole derivatives, including our compound of interest, where it was found to effectively inhibit tumor growth in xenograft models. The study reported a 40% reduction in tumor size after treatment with the compound over a four-week period compared to untreated controls .

Q & A

Q. What are the common synthetic routes for preparing 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, and what critical parameters influence reaction yield and purity?

The synthesis typically involves cyclocondensation of precursors such as ethyl acetoacetate, phenylhydrazine, and trifluoromethyl-containing reagents. A key step is the hydrolysis of ester intermediates (e.g., ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate) under basic conditions to yield the carboxylic acid derivative . Critical parameters include:

  • Temperature control : Excess heat can lead to decomposition of the trifluoromethyl group.
  • Reagent stoichiometry : Precise ratios of hydrazine derivatives and carbonyl compounds ensure proper cyclization .
  • Purification methods : Column chromatography or recrystallization is often required to isolate the pure compound due to byproduct formation during cyclization .

Q. How can spectroscopic methods confirm the structural integrity of this compound and its derivatives?

A combination of techniques is essential:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify methyl, trifluoromethyl, and pyrazole ring protons/carbons. For example, the trifluoromethyl group appears as a singlet near δ 120–125 ppm in 19F^{19}F NMR .
  • X-ray crystallography : Resolves bond angles and confirms the planar geometry of the pyrazole ring, as demonstrated in studies of analogous pyrazole-carboxylic acid derivatives .
  • IR spectroscopy : The carboxylic acid C=O stretch (~1700 cm1^{-1}) and O-H stretch (~2500–3000 cm1^{-1}) validate functional group integrity .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between this compound and its analogs (e.g., sulfonamide or carboxamide derivatives)?

Discrepancies in pesticide efficacy or receptor binding often arise from:

  • Substituent effects : The sulfonamide group (in analogs) increases hydrogen-bonding capacity, altering interactions with biological targets compared to the carboxylic acid .
  • Experimental design : Controlled studies comparing logP values, solubility, and metabolic stability under identical assay conditions (e.g., pH, temperature) are critical. For example, field trials for pesticidal activity must standardize application methods and environmental factors .
  • Data normalization : Activity data should be adjusted for purity (via HPLC) and quantified using dose-response curves to account for batch-to-batch variability .

Q. How do computational approaches elucidate the electronic and steric effects of the trifluoromethyl group?

  • Density Functional Theory (DFT) : Calculates charge distribution, showing the electron-withdrawing effect of the trifluoromethyl group, which polarizes the pyrazole ring and enhances electrophilic reactivity at the 4-position .
  • Molecular docking : Predicts binding modes in enzyme active sites (e.g., cytochrome P450). The trifluoromethyl group’s hydrophobicity and steric bulk can disrupt substrate-enzyme interactions, explaining differential bioactivity compared to non-fluorinated analogs .

Q. What functionalization protocols are recommended for derivatizing the carboxylic acid group?

  • Amide formation : React with thionyl chloride to generate the acid chloride, followed by coupling with amines (e.g., 2,3-diaminopyridine) using DCC/HOBt as coupling agents .
  • Esterification : Use ethanol/H2 _2SO4_4 or Mitsunobu conditions (DIAD, PPh3 _3) to produce ethyl esters for improved lipid solubility .
  • Protection/deprotection : Temporary protection of the carboxylic acid with tert-butyl groups allows selective modification of other positions .

Q. How does the pyrazole substitution pattern influence physicochemical properties and bioactivity?

  • Methyl vs. trifluoromethyl : The trifluoromethyl group increases metabolic stability and lipophilicity (higher logP), enhancing membrane permeability but potentially reducing aqueous solubility .
  • Steric effects : 1,5-Dimethyl groups restrict rotational freedom, favoring planar conformations that improve stacking interactions in crystal lattices or enzyme binding pockets .
  • Comparative studies : Analogs lacking the trifluoromethyl group show reduced pesticidal activity, highlighting its role in target recognition .

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